Martinostat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Martinostat ([11C]this compound) is a positron emission tomography (PET) radiotracer designed to selectively target class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . It enables non-invasive imaging of epigenetic regulation in vivo, with high brain penetrance, making it a critical tool for studying neurological disorders such as Alzheimer’s disease (AD), bipolar disorder (BD), and autism spectrum disorder (ASD) . This compound’s selectivity was validated via cellular thermal shift assays (CETSA), demonstrating stabilization of HDAC1 (400 nM), HDAC2 (2,000 nM), and HDAC3 (10,000 nM) in myocardial tissue . In vivo studies confirm its specificity, with self-blocking reducing myocardial uptake by 75% and SAHA (a pan-HDAC inhibitor) blocking 50% of cardiac uptake .

Preparation Methods

Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Structural Design and Synthetic Strategy

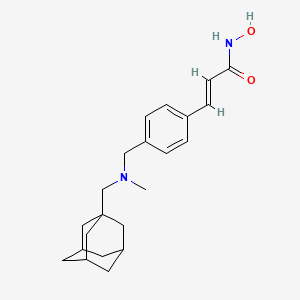

Martinostat’s structure incorporates a hydroxamic acid zinc-binding group critical for HDAC inhibition, paired with an adamantane moiety to enhance blood-brain barrier permeability . Its design prioritized:

Key synthetic intermediates include tert-butyl carbamate derivatives, synthesized via Suzuki-Miyaura cross-coupling reactions. For example:

-

tert-butyl (4-bromo-2-nitrophenyl)carbamate (1) : Synthesized from 4-bromo-2-nitroaniline and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding a 95% product .

-

Arylboronic acid couplings : Thiophene-, furan-, and other heterocyclic groups were introduced to optimize HDAC engagement .

Fluorinated Analog Development

Efforts to create fluorine-18 analogs revealed structure-activity trade-offs:

| Compound | Modification | HDAC1/2 Affinity | Brain Uptake (vs. This compound) |

|---|---|---|---|

| CN146 | Fluoroethyl prosthetic group | 95% reduction | 60% decrease |

| MGS1-3 | Aromatic ring fluorination | Comparable | 80-90% retention |

Fluorination on the aromatic ring (MGS1-3) preserved HDAC binding better than prosthetic group modifications, though none matched this compound’s pharmacokinetic profile .

Cellular Thermal Shift Assay (CETSA) Profiling

This compound stabilizes class I HDACs in a concentration-dependent manner:

| HDAC Isoform | Stabilization Threshold (nM) | Max Stabilization (%) |

|---|---|---|

| HDAC1 | 400 | 35% |

| HDAC2 | 2,000 | 35% |

| HDAC3 | 10,000 | 35% |

In myocardial tissue, this compound showed no stabilization of HDAC6, confirming class I selectivity .

In Vivo Binding Kinetics

Compartmental modeling in nonhuman primates revealed:

Blocking studies with unlabeled this compound reduced radiotracer uptake by 99% at 1 mg/kg doses, confirming target specificity .

Gene Regulation Effects

At pharmacologic doses (micromolar range), this compound upregulated neuroplasticity-associated genes in neural progenitor cells:

| Gene | Function | Fold Change |

|---|---|---|

| BDNF | Synaptic plasticity | 2.1x |

| SYP | Synaptic vesicle protein | 1.8x |

| GRN | Neurodegeneration protection | 1.6x |

Radiolabeling and Stability

[¹¹C]this compound is synthesized via methylation of a precursor with [¹¹C]methyl triflate, achieving radiochemical yields >95% and molar activities >37 GBq/μmol . Plasma stability studies showed >90% intact tracer at 60 minutes post-injection .

Scientific Research Applications

Martinostat has several scientific research applications:

Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their involvement in neuropsychiatric and neurodegenerative diseases.

Positron Emission Tomography: When tagged with the radioisotope carbon-11, this compound can be used to quantify histone deacetylase activity in vivo.

Mechanism of Action

Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4) . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression and epigenetic regulation . This compound exhibits selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) .

Comparison with Similar Compounds

HDAC-Targeted PET Tracers

Key Insights :

- This compound’s superior BBB penetration enables robust brain imaging, unlike [11C]-MS-275 or [18F]-SAHA, which are restricted to peripheral tissues .

- A fluorinated derivative of this compound retains brain penetrance while offering a longer half-life, enhancing clinical utility .

HDAC Inhibitors in Preclinical/Clinical Use

Key Insights :

- CN54 and RGFP966 demonstrate this compound’s utility in quantifying target engagement of brain-penetrant HDAC inhibitors .

Non-HDAC Epigenetic Probes

Key Insights :

- Unlike this compound, [11C]GSK023 is restricted to peripheral imaging, underscoring this compound’s unique role in CNS epigenetics .

Biological Activity

Martinostat, specifically the radiotracer [^11C]this compound, is an innovative compound designed for in vivo imaging of histone deacetylases (HDACs), particularly class I HDACs. This compound has gained attention in the fields of neuroimaging and epigenetics due to its potential applications in understanding various neurological disorders, including Alzheimer's disease (AD) and cardiac hypertrophy.

This compound functions as a selective inhibitor of class I HDACs, which play critical roles in the regulation of gene expression through the modification of histones. By inhibiting these enzymes, this compound can influence epigenetic changes associated with various diseases. The binding affinity and specificity of this compound for HDACs have been confirmed through various studies, including cellular thermal shift assays (CETSA) and positron emission tomography (PET) imaging.

Kinetic Properties

The kinetic properties of [^11C]this compound have been extensively studied, particularly in non-human primates (NHPs). Key findings include:

- High Baseline Distribution Volume : The distribution volume (VT) ranges from 29.9 to 54.4 mL/cm³ in the brain, indicating significant uptake and retention in target tissues .

- Occupancy Rates : The occupancy of HDACs can reach up to 99% with appropriate dosing, demonstrating the compound's effectiveness in saturating its target .

- Binding Characteristics : this compound exhibits a high affinity for HDACs, with rapid uptake from the bloodstream and slow washout kinetics, suggesting prolonged engagement with its targets .

Imaging Applications

[^11C]this compound has been utilized in PET imaging to visualize HDAC expression in vivo. This capability allows researchers to assess changes in HDAC density associated with various pathological conditions:

- Alzheimer's Disease : Studies have shown that reduced availability of HDAC I, as measured by [^11C]this compound uptake, correlates with elevated levels of amyloid-β and tau proteins in AD patients .

- Cardiac Health : In cardiac studies, [^11C]this compound demonstrated significantly higher binding in myocardial tissue compared to skeletal muscle, highlighting its potential for studying cardiac hypertrophy and fibrosis .

Alzheimer’s Disease Study

In a study investigating the relationship between HDAC expression and Alzheimer's pathology, researchers used [^11C]this compound to measure HDAC I levels. The results indicated a strong association between reduced HDAC I availability and increased biomarkers of neurodegeneration (amyloid-β and tau), suggesting that monitoring HDAC levels could be crucial for understanding AD progression .

Cardiac Imaging Study

A separate investigation focused on the application of [^11C]this compound in cardiac imaging. PET-MR imaging revealed that HDAC expression was significantly higher in the myocardium than in other tissues, such as skeletal muscle. This finding underscores the role of HDACs in cardiac health and disease, paving the way for potential therapeutic interventions targeting these enzymes .

Kinetic Parameters of [^11C]this compound

| Parameter | Value Range | Description |

|---|---|---|

| Baseline Distribution Volume (VT) | 29.9 - 54.4 mL/cm³ | Indicates high uptake in brain tissues |

| Non-displaceable Tissue Uptake (VND) | 8.6 ± 3.7 mL/cm³ | Reflects specific binding affinity |

| Rate Constant K1 | 0.65 mL/cm³/min | High uptake rate from blood |

| Rate Constant k4 | 0.0085 min⁻¹ | Slow washout kinetics |

Summary of Findings from Key Studies

Q & A

Basic Research Questions

Q. What is the HDAC selectivity profile of Martinostat, and how is it validated experimentally?

this compound exhibits high affinity for class I HDACs (HDAC1, HDAC2, HDAC3) and weaker binding to HDAC6, as demonstrated via in vitro assays and in vivo blocking studies. Self-blocking experiments in non-human primates (NHPs) reduced total distribution volume (VT) by ~75%, confirming specific binding . Selectivity is further validated using cellular thermal shift assays (CETSA), which show thermal stabilization of HDAC1–3 in myocardial tissue at nanomolar concentrations . Methodological recommendation: Combine in vitro HDAC inhibition assays with in vivo PET-MR blocking studies to confirm tissue-specific target engagement.

Q. What standardized protocols are recommended for [11C]this compound PET-MR imaging in human studies?

Intravenous administration of ~150 MBq [11C]this compound with simultaneous PET-MR data acquisition over 60 minutes is standard. Time-activity curves should be generated for uptake kinetics, with regions of interest (ROIs) placed in anatomically validated areas (e.g., myocardium, skeletal muscle) . ECG and respiratory gating are critical to minimize motion artifacts in cardiac studies . Methodological note: Normalize brain uptake to a reference region (e.g., cerebellum) for neurodegenerative studies to account for inter-subject variability .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo off-target binding data for this compound be resolved?

While in vitro assays showed 24% dopamine transporter (DAT) inhibition at 50 nM this compound, in vivo studies using the DAT tracer [11C]β-CFT revealed no competitive binding at 1 mg/kg . Methodological recommendation: Use complementary tracers (e.g., [11C]β-CFT) in blocking studies to confirm or exclude off-target effects. Prioritize in vivo PET data over in vitro assays due to physiological relevance .

Q. What experimental designs optimize quantification of this compound’s pharmacokinetics and dose-response relationships?

Dose-response studies in rodents demonstrate a linear relationship (r=0.89) between this compound dose (0.001–2 mg/kg) and [11C]this compound uptake blockade . Pre-treatment timing (5 minutes prior to tracer injection) maximizes target engagement inhibition (40% reduction). Methodological note: Use time-activity curve slopes for kinetic modeling in species lacking arterial blood sampling (e.g., rats) .

Q. How does this compound’s uptake correlate with epigenetic regulation in hypertrophic vs. atrophic tissues?

Myocardial uptake of [11C]this compound is 8× higher than skeletal muscle (4.4 ± 0.6 vs. 0.54 ± 0.29 SUV), reflecting elevated HDAC1–3 expression in hypertrophic tissues. Conversely, skeletal muscle atrophy involves distinct HDAC isoforms . Methodological recommendation: Pair qPCR (for HDAC mRNA levels) with PET imaging to dissect tissue-specific epigenetic regulation .

Q. What statistical frameworks are robust for analyzing this compound PET data in neurodegenerative cohorts?

In Alzheimer’s disease (AD), use standardized uptake value ratios (SUVRs) normalized to cerebellum and adjust for covariates (e.g., amyloid-β, tau PET). Structural equation modeling (SEM) can quantify mediation effects of HDAC I availability on amyloid-driven atrophy . Methodological note: Apply false-discovery-rate (FDR) corrections for multi-region comparisons .

Q. Data Interpretation and Contradiction Management

Q. How should researchers address variability in this compound’s blocking efficiency across HDAC inhibitors?

Co-administration of SAHA (a pan-HDAC inhibitor) reduces myocardial [11C]this compound uptake by 50%, but liver uptake increases due to non-specific binding . Methodological recommendation: Use paralog-specific inhibitors (e.g., HDAC1–3 inhibitors) in blocking studies to isolate target engagement.

Q. What controls are essential for interpreting [11C]this compound PET data in longitudinal studies?

Include baseline perfusion scans (e.g., [15O]H2O) to rule out vascular confounders. For neurodegenerative studies, co-register MRI to correct for atrophy-driven partial volume effects .

Q. Tables for Key Findings

Properties

CAS No. |

1629052-58-9 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |

InChI Key |

WNIDBXBLQFPAJA-VOTSOKGWSA-N |

Isomeric SMILES |

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.